4-OHE

Content Navigation

For accurate omega-3 oxidative stress biomarker quantification, using generic LPO aldehydes (4-HNE/4-HHE) compromises pathway specificity. 4-OHE (CAS 2492-43-5) is the required standard: • Forms unique etheno adducts (BεdC, BεdA, BεdG) at rates orders-of-magnitude higher than 4-HHE. • Bifunctional electrophile enables simultaneous Michael adduct & Schiff base formation for cross-linking studies. • Benchmark mutagen in Ames tests, ideal for marine oil safety assessment. Supplied with analytical documentation for immediate method validation.

CAS Number

Product Name

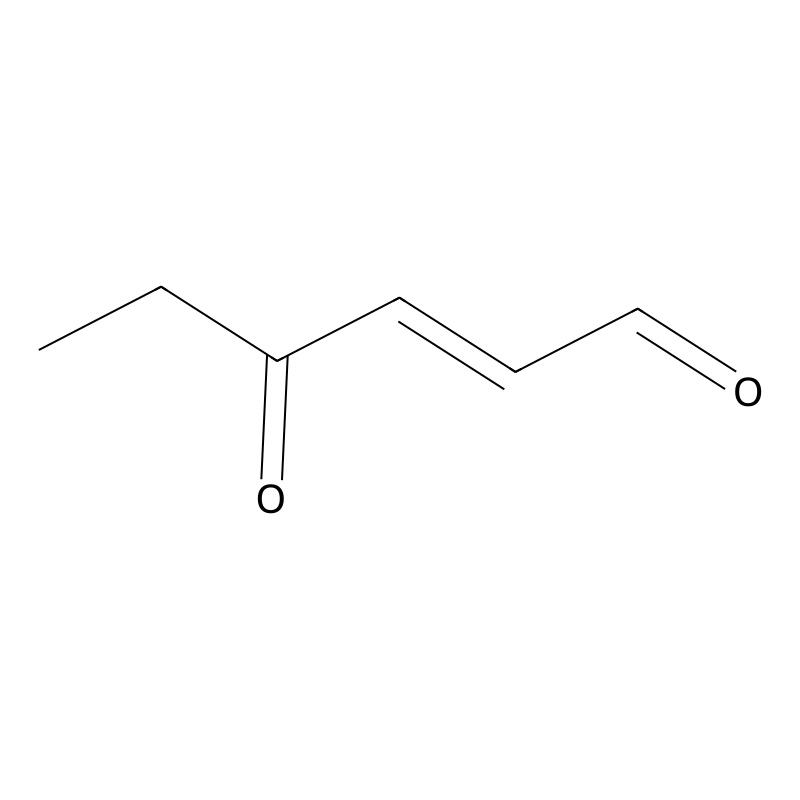

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

(E)-4-Oxo-2-hexenal (4-OHE) is a highly reactive α,β-unsaturated keto-aldehyde (enal-enone) that functions as a primary secondary lipid peroxidation (LPO) product derived exclusively from omega-3 polyunsaturated fatty acids (PUFAs) such as DHA and EPA [1]. In analytical and chemoinformatic workflows, 4-OHE is procured as an essential chemical probe and reference standard. Its bifunctional electrophilic nature, driven by the conjugated 4-oxo group, allows it to rapidly form stable Michael adducts and Schiff bases with nucleophilic targets, making it indispensable for quantifying omega-3-specific oxidative stress, DNA adduct formation, and protein cross-linking [2].

References

- [1] Kasai, H., et al. "4-oxo-2-hexenal, a mutagen formed by omega-3 fat peroxidation: occurrence, detection and adduct formation." Mutation Research/Genetic Toxicology and Environmental Mutagenesis 659.1-2 (2008): 56-59.

- [2] Kawai, K., et al. "DNA modifications by the ω-3 lipid peroxidation-derived mutagen 4-oxo-2-hexenal in vitro and their analysis in mouse and human DNA." Chemical Research in Toxicology 23.3 (2010): 630-636.

Substituting 4-OHE with common omega-6 derived aldehydes, such as 4-HNE or 4-ONE, fundamentally compromises experimental integrity by failing to isolate the omega-3 specific oxidation pathway, leading to inaccurate biomarker quantification in complex tissue samples [1]. Furthermore, replacing 4-OHE with its direct omega-3 hydroxyl analog, 4-HHE (4-hydroxy-2-hexenal), drastically reduces electrophilic reactivity. The 4-oxo group in 4-OHE creates a bifunctional electrophile that reacts with cysteine thiols and DNA bases at rates orders of magnitude higher than 4-HHE, driving the rapid formation of unique etheno-adducts (e.g., BεdC) that 4-HHE cannot efficiently replicate[2].

References

- [1] Chou, P. H., et al. "Detection of lipid peroxidation-induced DNA adducts caused by 4-oxo-2(E)-nonenal and 4-oxo-2(E)-hexenal in human autopsy tissues." Chemical Research in Toxicology 23.8 (2010): 1442-1448.

- [2] Lin, D., et al. "4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal." Chemical Research in Toxicology 18.8 (2005): 1219-1231.

Omega-3 DNA Adduct Specificity

In human tissue adductome mapping, 4-OHE serves as the exclusive precursor for butanone-etheno-2'-deoxycytidine (BεdC) adducts, differentiating omega-3 oxidation from omega-6 oxidation (which yields 4-ONE-derived HεdC adducts) [1]. Quantitative analysis reveals that BεdC is present at approximately a 7-fold lower concentration than HεdC (correlating perfectly with a R² = 0.94), directly reflecting the physiological ratio of omega-3 to omega-6 fatty acids in tissues [1].

| Evidence Dimension | In vivo DNA adduct concentration ratio |

| Target Compound Data | BεdC (4-OHE derived) accurately tracks omega-3 LPO |

| Comparator Or Baseline | HεdC (4-ONE derived) tracks omega-6 LPO (7-fold higher baseline) |

| Quantified Difference | 7-fold concentration difference reflecting strict precursor specificity |

| Conditions | LC-MS/MS adductome analysis of human pulmonary and gastric DNA |

Procurement of 4-OHE is mandatory for creating accurate LC-MS/MS calibration curves to isolate omega-3-specific oxidative damage from the dominant omega-6 background.

Direct Mutagenicity in Ames Tests

4-OHE acts as a potent, direct-acting mutagen without the need for metabolic activation. In standard Ames tests, 4-OHE demonstrated specific mutagenic activities of 78 and 67 revertants/μg in Salmonella strains TA100 and TA104, respectively [1]. In contrast, baseline short-chain aldehydes often require S9 mix activation or exhibit significantly lower direct genotoxicity, as 4-OHE's bifunctional nature allows it to directly form 1,N2-cyclic-dGuo adducts [1].

| Evidence Dimension | Specific mutagenic activity (Ames Test) |

| Target Compound Data | 78 revertants/μg (TA100) and 67 revertants/μg (TA104) |

| Comparator Or Baseline | Common short-chain aldehydes (require S9 activation or show minimal direct activity) |

| Quantified Difference | Potent direct-acting mutagenesis without S9 mix |

| Conditions | Salmonella typhimurium TA100 and TA104 assays, without S9 metabolic activation |

Provides a highly reliable, direct-acting positive control for laboratories screening the genotoxic potential of oxidized fish oils or omega-3 supplements.

Thiol Reactivity and Paralysis

The 4-oxo-2-alkenal structure of 4-OHE confers extreme reactivity toward free thiols, significantly outpacing the reactivity of its hydroxyl analog, 4-HHE. In entomological models, exposure to 4-OHE rapidly depletes free thiols in leg tissues via covalent Michael adduct formation, inducing permanent locomotive impairment and death in crickets [1]. This severe thiol-depleting mechanism is driven by the keto-enal's enhanced electrophilicity, which is structurally absent in standard hydroxy-enals [1].

| Evidence Dimension | In vivo free thiol depletion and physiological impact |

| Target Compound Data | Rapid covalent binding to biologically active thiols causing permanent paralysis |

| Comparator Or Baseline | 4-HHE (hydroxy-enal) which exhibits significantly lower reaction rates with cysteine |

| Quantified Difference | Orders of magnitude higher thiol reactivity leading to acute macroscopic paralysis |

| Conditions | In vivo Acheta domesticus (cricket) exposure and in vitro thiol adduct assays |

Essential for researchers developing novel agricultural biopesticides or studying acute protein cross-linking mechanisms where maximum electrophilic potency is required.

LC-MS/MS Biomarker Standardization

4-OHE is the required analytical standard for synthesizing and quantifying BεdC, BεdA, and BεdG adducts, enabling precise differentiation of omega-3 vs. omega-6 lipid peroxidation in clinical and nutritional studies [1].

Direct-Acting Positive Control

Due to its high revertant yield without S9 activation, 4-OHE is procured as a benchmark mutagen for Ames testing, particularly when evaluating the safety and stability of highly unsaturated marine oils [2].

Electrophilic Probe for Redox Proteomics

Used to model severe oxidative damage, 4-OHE's rapid reaction with cysteine residues makes it an ideal probe for studying Michael addition and Schiff base formation in neurodegenerative disease models [3].

Biopesticide Active Ingredient

Procured for entomological research to exploit its rapid thiol-depleting properties, serving as a naturally occurring, highly potent heteropteran defensive compound for novel pest control formulations [3].

References

- [1] Chou, P. H., et al. "Detection of lipid peroxidation-induced DNA adducts caused by 4-oxo-2(E)-nonenal and 4-oxo-2(E)-hexenal in human autopsy tissues." Chemical Research in Toxicology 23.8 (2010): 1442-1448.

- [2] Maekawa, M., et al. "Identification of 4-oxo-2-hexenal and other direct mutagens formed in model lipid peroxidation reactions as dGuo adducts." Chemical Research in Toxicology 19.1 (2006): 130-138.

- [3] Noge, K., & Becerra, J. X. "4-Oxo-(E)-2-hexenal produced by Heteroptera induces permanent locomotive impairment in crickets that correlates with free thiol depletion." FEBS Open Bio 5 (2015): 319-324.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Use Classification

Explore Compound Types